molecular formula C11H22ClNO4 B564712 Isobutyryl-L-carnitine chloride CAS No. 6920-31-6

Isobutyryl-L-carnitine chloride

Cat. No.: B564712
CAS No.: 6920-31-6
M. Wt: 267.75 g/mol
InChI Key: FWUACOYFRJEMMP-SBSPUUFOSA-N
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Description

Isobutyryl-L-carnitine (chloride) is a derivative of L-carnitine, a compound that plays a crucial role in the metabolism of fatty acids. It is formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine. This compound is particularly significant in the context of fatty acid oxidation and organic acid metabolism .

Safety and Hazards

Upon assessment, this substance is not classified as hazardous according to 1272/2008 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyryl-L-carnitine (chloride) can be synthesized through the reaction of L-carnitine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like methanol or dichloromethane. The product is then purified through crystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of isobutyryl-L-carnitine (chloride) involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Isobutyryl-L-carnitine (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives of isobutyryl-L-carnitine .

Comparison with Similar Compounds

Uniqueness: Isobutyryl-L-carnitine (chloride) is unique due to its specific role in the metabolism of branched-chain amino acids and its association with isobutyryl-CoA dehydrogenase deficiency. This makes it a valuable biomarker for diagnosing and monitoring this specific metabolic disorder .

Properties

IUPAC Name

[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUACOYFRJEMMP-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857876
Record name (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6920-31-6
Record name (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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